Salpriolactone

Descripción general

Descripción

Spironolactone is a potassium-sparing diuretic . It prevents your body from absorbing too much salt and keeps your potassium levels from getting too low . This medicine is also used to treat or prevent hypokalemia (low potassium levels in the blood) .

Synthesis Analysis

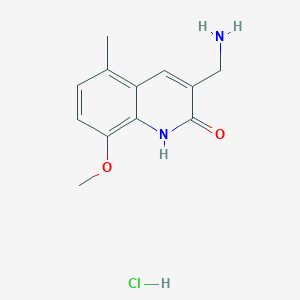

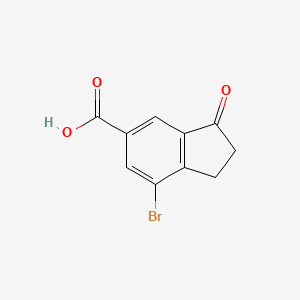

Spironolactone is an antimineralocorticoid derived from progesterone and was developed as a diuretic for hypertension and edema treatment . As a prodrug, its effects are largely mediated by its metabolites, 7αthiomethylspironolactone and canrenone, which are ultimately eliminated through the urine .Molecular Structure Analysis

Spironolactone is the prototypic mineralocorticoid receptor antagonist (MRA), structurally a synthetic derivative of progesterone . It is characterized by the presence of a C17 γ-lactone, which is responsible for its antagonist character .Chemical Reactions Analysis

The degradation of spironolactone was linked to a drug-excipient interaction between spironolactone and magnesium stearate via an alkaline hydrolysis degradation pathway . Spironolactone presents physicochemical incompatibilities with sodium benzoate, sodium stearyl fumarate, PEG 8000, PEG 20,000, and stearic acid .Aplicaciones Científicas De Investigación

Cancer Treatment and Chemosensitization

Spironolactone, a classic potassium-sparing diuretic, has shown promise in cancer therapy. Researchers have reported that it exerts anti-cancer effects by suppressing DNA damage repair . Additionally, spironolactone has been investigated for its combinational effects with non-DNA-damaging anti-cancer drugs, such as gemcitabine and epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). In vitro studies using lung cancer, pancreatic cancer, and glioblastoma cells demonstrated that spironolactone enhances cell death and suppresses cell growth when combined with gemcitabine and osimertinib. The reduction in survivin expression, an anti-apoptotic protein, contributes to this effect. In mouse xenograft models, the combination significantly suppressed tumor growth without apparent adverse effects .

Acne Treatment in Adult Women

Studies have explored spironolactone as an alternative to oral antibiotics for treating acne in adult women. It has shown improved outcomes compared to placebo, particularly at week 24 .

Mecanismo De Acción

Target of Action

Sarpriolactone, also known as Spironolactone , is an aldosterone receptor antagonist . Its primary targets are the mineralocorticoid receptors located in the distal convoluted renal tubule . These receptors play a crucial role in the regulation of water and electrolyte balance in the body .

Mode of Action

Spironolactone binds to the mineralocorticoid receptors competitively, functioning as an antagonist to aldosterone . Aldosterone is a hormone that promotes the reabsorption of sodium and water and the excretion of potassium in the kidneys . By blocking the action of aldosterone, Spironolactone promotes the excretion of sodium and water and the retention of potassium .

Biochemical Pathways

The action of Spironolactone primarily affects the renin-angiotensin-aldosterone system (RAAS), a major biochemical pathway involved in the regulation of blood pressure and fluid balance . By antagonizing aldosterone, Spironolactone disrupts the normal function of the RAAS, leading to increased excretion of sodium and water and decreased excretion of potassium .

Pharmacokinetics

Spironolactone is an orally administered prodrug, with 80-90% of it being absorbed through the gastrointestinal tract . Its effects are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone, which are ultimately eliminated through the urine . The absorption of Spironolactone increases when ingested with food, possibly due to a food-induced decrease in first-pass metabolism .

Result of Action

The molecular and cellular effects of Spironolactone’s action include increased amounts of sodium and water being excreted, while potassium is retained . This results in a diuretic effect, reducing fluid buildup in the body, and an antihypertensive effect, helping to lower blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spironolactone. For instance, the presence of food can enhance the absorption of the drug, potentially increasing its bioavailability . Additionally, certain conditions such as heart failure, edema, hyperaldosteronism, and hypertension can influence the drug’s effectiveness . .

Safety and Hazards

Propiedades

IUPAC Name |

11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCQNBTYGKQUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)

![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)